2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine
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Overview
Description
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine is a heterocyclic compound that combines the structural features of pyrazole, pyrimidine, and morpholine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction can be carried out under microwave irradiation to enhance the efficiency and yield of the desired product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production efficiency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride . Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, appropriate solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with receptors to influence cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
2-Pyrazolo[1,5-a]pyrimidin-7-ylmorpholine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar pyrazole-pyrimidine core but differs in its substitution pattern and functional groups.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound features an additional triazole ring, which imparts different chemical and biological properties.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound contains nitro groups and amino groups, making it distinct in terms of reactivity and applications.
The uniqueness of this compound lies in its combination of the pyrazole, pyrimidine, and morpholine moieties, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C10H12N4O |
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Molecular Weight |
204.23 g/mol |
IUPAC Name |
2-pyrazolo[1,5-a]pyrimidin-7-ylmorpholine |
InChI |
InChI=1S/C10H12N4O/c1-3-12-10-2-4-13-14(10)8(1)9-7-11-5-6-15-9/h1-4,9,11H,5-7H2 |
InChI Key |
QULYZTOMKDUXNC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
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